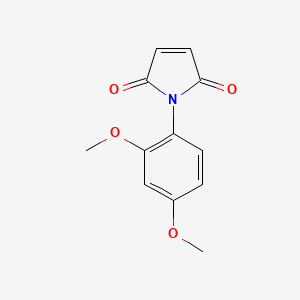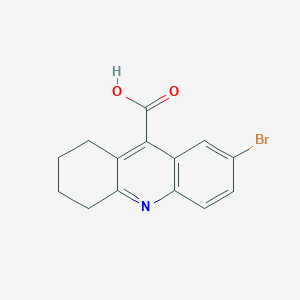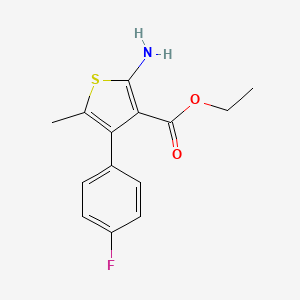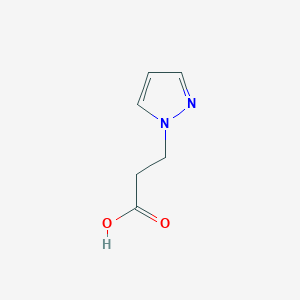
Ácido 3-(1H-pirazol-1-il)propanoico
Descripción general
Descripción
Synthesis Analysis
The synthesis of “3-(1H-pyrazol-1-yl)propanoic acid” and its derivatives is regiospecific, indicating the specific orientation of substituents resulting from the synthetic process. Kumarasinghe et al. (2009) described the synthesis of closely related compounds, demonstrating the regiospecific nature and the challenges in identifying regioisomers without the aid of single-crystal X-ray analysis due to similarities in spectroscopic features (Kumarasinghe, Hruby, & Nichol, 2009). This highlights the importance of precise structural determination methods in the synthesis of complex pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including “3-(1H-pyrazol-1-yl)propanoic acid,” often features extensive hydrogen bonding. The structural analysis through single-crystal X-ray diffraction reveals the detailed geometry, including hydrogen-bonding patterns and crystal packing. The unique structural characteristics of these compounds, such as the formation of unsolvated structures and the presence of mixed solvates in crystal forms, are crucial for understanding their chemical behavior and reactivity (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, reflecting their reactivity and potential as intermediates in organic synthesis. The chemical properties of “3-(1H-pyrazol-1-yl)propanoic acid” derivatives, including their reactivity towards different reagents and conditions, are influenced by the presence of functional groups and the molecular structure. For instance, reactions involving chalcone derivatives and hydrazine hydrate in propanoic acid solutions demonstrate the compound's versatility in forming products with significant antimicrobial activity (Sid et al., 2013).
Aplicaciones Científicas De Investigación
Química Medicinal
Los pirazoles tienen una amplia gama de aplicaciones en la química medicinal . A menudo se utilizan como andamios en la síntesis de productos químicos bioactivos . Los derivados de pirazol se han asociado con diversas actividades farmacológicas, lo que podría aplicarse potencialmente al “ácido 3-(1H-pirazol-1-il)propanoico”.
Descubrimiento de Fármacos
En el campo del descubrimiento de fármacos, los pirazoles se utilizan con frecuencia debido a sus diversas actividades biológicas . A menudo se utilizan en el desarrollo de nuevos fármacos con posibles aplicaciones terapéuticas.
Agroquímica
Los compuestos de pirazol también encuentran aplicaciones en la agroquímica . Podrían utilizarse en el desarrollo de nuevos agroquímicos, incluidos pesticidas y herbicidas.
Química de Coordinación
En la química de coordinación, los pirazoles a menudo se utilizan como ligandos . Los átomos de nitrógeno en el anillo de pirazol pueden coordinarse con iones metálicos, formando estructuras complejas.
Química Organometálica
Los pirazoles también tienen aplicaciones en la química organometálica . Pueden formar compuestos organometálicos, que a menudo se utilizan como catalizadores en diversas reacciones químicas.
Síntesis de Productos Químicos Bioactivos
Los pirazoles se utilizan con frecuencia como andamios en la síntesis de productos químicos bioactivos . Estos productos químicos tienen actividad biológica y a menudo se utilizan en el descubrimiento y desarrollo de fármacos.
Safety and Hazards
Mecanismo De Acción
Target of Action
Pyrazole derivatives have been found to interact with a variety of biological targets . These interactions often depend on the specific functional groups attached to the pyrazole ring.
Mode of Action
It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding . The presence of the pyrazole ring and the propanoic acid group may influence the compound’s ability to interact with its targets.
Biochemical Pathways
Pyrazole derivatives have been reported to exhibit a wide range of physiological and pharmacological activities . The effects of these compounds on biochemical pathways are likely to be diverse and dependent on the specific targets they interact with.
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities . The specific effects of 3-(1H-pyrazol-1-yl)propanoic acid would depend on its specific targets and the nature of its interactions with these targets.
Análisis Bioquímico
Biochemical Properties
3-(1H-pyrazol-1-yl)propanoic acid plays a significant role in biochemical reactions, particularly those involving nitrogen-containing heterocycles. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially affecting the levels of reactive oxygen species (ROS) in cells . Additionally, 3-(1H-pyrazol-1-yl)propanoic acid may interact with proteins involved in cell signaling pathways, modulating their activity and downstream effects .
Cellular Effects
The effects of 3-(1H-pyrazol-1-yl)propanoic acid on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, potentially leading to changes in cellular ROS levels . Furthermore, 3-(1H-pyrazol-1-yl)propanoic acid may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, altering the flux of metabolites and overall metabolic activity .
Molecular Mechanism
At the molecular level, 3-(1H-pyrazol-1-yl)propanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, influencing their activity and function. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity . Additionally, 3-(1H-pyrazol-1-yl)propanoic acid can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 3-(1H-pyrazol-1-yl)propanoic acid can change over time in laboratory settings. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that 3-(1H-pyrazol-1-yl)propanoic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(1H-pyrazol-1-yl)propanoic acid vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and metabolic pathways . Toxic or adverse effects may be observed at very high doses, including potential damage to cellular structures and disruption of normal cellular processes .
Metabolic Pathways
3-(1H-pyrazol-1-yl)propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It may influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . Additionally, 3-(1H-pyrazol-1-yl)propanoic acid can affect the overall metabolic balance within cells, potentially impacting energy production and utilization .
Transport and Distribution
Within cells and tissues, 3-(1H-pyrazol-1-yl)propanoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . For example, it may be transported into cells via amino acid transporters and subsequently distributed to various organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of 3-(1H-pyrazol-1-yl)propanoic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it could localize to the mitochondria, where it influences metabolic processes, or to the nucleus, where it affects gene expression .
Propiedades
IUPAC Name |
3-pyrazol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-6(10)2-5-8-4-1-3-7-8/h1,3-4H,2,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTMEFBMAAWLLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360246 | |
| Record name | 3-(1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89532-73-0 | |
| Record name | 3-(1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-pyrazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions that 3,3-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid is generated through a specific reaction pathway. Could you elaborate on this process?
A1: The paper describes the synthesis of 3,3-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid derivatives through a two-step process []. Initially, copper-catalyzed [3+2] cycloadditions of N-Boc-α-amino acid-derived ynones with azomethine imines are employed. This reaction yields cycloadducts as inseparable diastereomeric mixtures. Subsequently, these intermediates undergo oxidative hydrolysis, leading to the formation of the desired 3,3-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid derivatives.
Q2: How does the research paper utilize structural characterization techniques to confirm the identity of the synthesized compounds, including 3-(1H-pyrazol-1-yl)propanoic acid derivatives?
A2: The research heavily relies on nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction to elucidate the structures of all newly synthesized compounds, including 3-(1H-pyrazol-1-yl)propanoic acid derivatives []. NMR provides detailed information about the connectivity and environment of atoms within a molecule, while X-ray diffraction helps determine the three-dimensional arrangement of atoms in crystalline solids. These techniques work in tandem to provide comprehensive structural confirmation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)



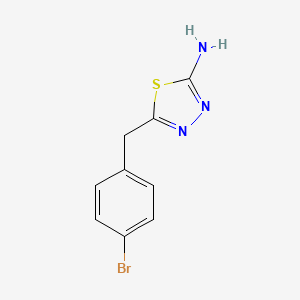
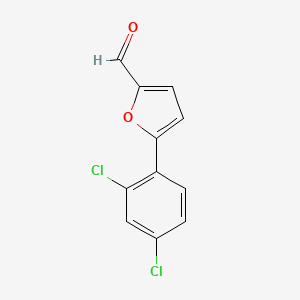
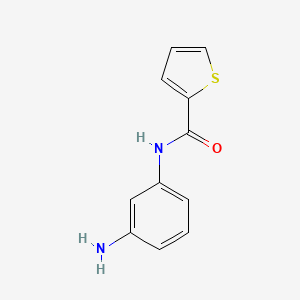
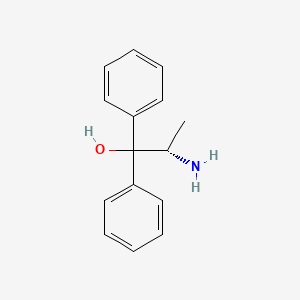
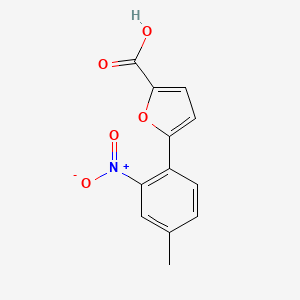
![1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone](/img/structure/B1269406.png)

